D-Tetrahydropalmatine
Description
Chemical Identity: Gindarine hydrochloride, also known as Tetrahydropalmatine hydrochloride (THP HCl), is an isoquinoline alkaloid with the molecular formula C₂₁H₂₆ClNO₄ and a molecular weight of 391.89 g/mol . It is derived primarily from plants in the Corydalis genus (e.g., Yan Hu Suo) and is characterized by a complex bicyclic structure with methoxy and methylenedioxy substituents .
Pharmacological Actions:
Gindarine hydrochloride acts as a dopamine receptor antagonist, targeting D1, D2, and D3 receptors with IC₅₀ values of 166 μM, 1.4 μM, and 3.3 μM, respectively. It also antagonizes 5-HT1A receptors (IC₅₀: 370 nM) . Its primary mechanisms include:
Structure
3D Structure
Properties
IUPAC Name |
(13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2506-20-9 (hydrochloride) | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701020650 | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
483-14-7, 10097-84-4 | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropalmatine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12093 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (-)-S-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701020650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tetrahydropalmatine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAHYDROPALMATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X69CO5I79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Gindarine hydrochloride can be synthesized through various chemical processes. One common method involves the extraction of total alkaloids from plant raw materials, followed by separation using chromatographic techniques . The synthetic route typically involves the reaction of specific plant extracts with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of gindarine hydrochloride involves large-scale extraction from plant sources, followed by purification and crystallization processes. The compound is then converted into its hydrochloride form through reaction with hydrochloric acid under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Gindarine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Scientific Research Applications
Gindarine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Gindarine hydrochloride exerts its effects primarily through its interaction with dopamine receptors. It acts as a selective dopamine D1 receptor antagonist, which helps in reducing pain and muscle tension . The compound also influences other neurotransmitter systems, contributing to its sedative and anxiolytic effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Solubility : Poor aqueous solubility (<1 mg/mL in water) .
- Storage : Stable at -20°C in powder form and -80°C in solution .
Structural and Functional Analogues
Rotundine (Gindarine)
- Relation: Rotundine is a synonym for Gindarine hydrochloride, sharing identical chemical and pharmacological profiles .
- Key Differences: None; the distinction lies in nomenclature (regional vs. IUPAC naming).
Riparin III
- Structure : A synthetic lipophilic alkaloid derivative.
- Mechanism : Acts as a smooth muscle relaxant via calcium channel inhibition and exhibits antioxidant/anti-inflammatory properties .
- Efficacy : Demonstrates comparable muscle relaxation but lacks direct dopamine receptor antagonism, instead reversing corticosterone-induced behavioral changes .
- Applications : Investigated for antidepressant and neuroprotective effects .
Diphenylpyraline Hydrochloride
- Structure : A piperidine derivative with H1 antihistamine activity.
- Mechanism : Inhibits dopamine reuptake and histamine receptors, differing from Gindarine’s receptor antagonism .
Comparative Data Table
Pharmacokinetic Considerations
- Gindarine HCl: Poor water solubility may limit bioavailability, necessitating formulation enhancements (e.g., nanoemulsions) .
- Riparin III : Lipophilic nature enhances blood-brain barrier penetration, advantageous for CNS targets .
- Diphenylpyraline HCl : High solubility ensures rapid absorption but short half-life (~4–6 hours) .
Biological Activity
Gindarine hydrochloride is a pharmacological compound that has been investigated for its biological activity, particularly in the context of its effects on the central nervous system (CNS). This article provides a comprehensive overview of its biological properties, including pharmacological actions, mechanisms of action, and relevant case studies.
Anticonvulsant Activity
Research indicates that Gindarine hydrochloride exhibits anticonvulsant properties. It has been shown to abolish the tonic-extensor component of seizures induced by pentylenetetrazol in animal models, suggesting its potential as an anticonvulsant agent. However, it does not possess antibacterial properties, which limits its application in treating infections .
Neuropharmacological Effects
Gindarine hydrochloride has been studied for its effects on various neurotransmitter systems. It has been observed to influence dopaminergic mechanisms in the CNS, which could be relevant for conditions such as Parkinson's disease or schizophrenia. The compound's ability to modulate dopamine levels may provide insights into its therapeutic potential for neurodegenerative disorders .
The precise mechanisms through which Gindarine hydrochloride exerts its biological effects are still under investigation. However, it is believed to interact with specific neurotransmitter receptors in the brain, particularly those associated with dopaminergic signaling pathways. This interaction may lead to altered neuronal excitability and neurotransmission, contributing to its anticonvulsant effects.
Table: Summary of Biological Activities
| Activity | Description | Evidence Level |
|---|---|---|
| Anticonvulsant | Abolishes tonic-extensor seizures in animal models | Moderate |
| Neuropharmacological | Modulates dopaminergic systems; potential implications for neurodegenerative disorders | Preliminary |
| Antibacterial | No significant antibacterial activity reported | High |
Research Findings
A study published in 1974 examined the pharmacological actions of Gindarine hydrochloride and highlighted its anticonvulsant activity while noting the absence of antibacterial effects. This foundational research laid the groundwork for subsequent investigations into its neuropharmacological properties .
Further research is required to fully elucidate the compound's mechanisms and therapeutic applications. Future studies should focus on clinical trials that assess the efficacy and safety of Gindarine hydrochloride in various neurological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
